carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)
benzyl (2S)-2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(2S)-2-amino-3-hydroxypropanoyl](4-methoxynaphthalen-2-yl)carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “benzyl (2S)-2-{(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(2S)-2-amino-3-hydroxypropanoylcarbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes and reaction conditions would depend on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of the compound would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural motifs.
Eigenschaften
Molekularformel |
C68H85N11O13 |
|---|---|
Molekulargewicht |
1264.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methoxynaphthalen-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C68H85N11O13/c1-40(2)29-52(72-62(84)55(34-47-36-70-39-71-47)74-61(83)54(31-43-17-10-8-11-18-43)75-64(86)57-23-16-28-78(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-53(30-41(3)4)63(85)77-59(42(5)6)65(87)76-56(32-44-24-26-49(81)27-25-44)67(89)79(66(88)51(69)37-80)48-33-46-21-14-15-22-50(46)58(35-48)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38,69H2,1-7H3,(H,70,71)(H,72,84)(H,73,82)(H,74,83)(H,75,86)(H,76,87)(H,77,85)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 |
InChI-Schlüssel |
RKIYQIQJKFGOTJ-IILMAXQXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C2=CC3=CC=CC=C3C(=C2)OC)C(=O)[C@H](CO)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C2=CC3=CC=CC=C3C(=C2)OC)C(=O)C(CO)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
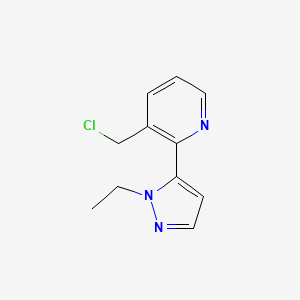
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)

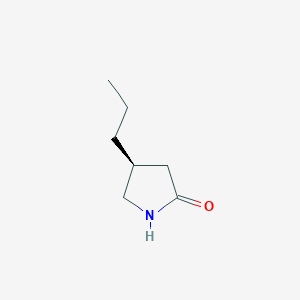
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)

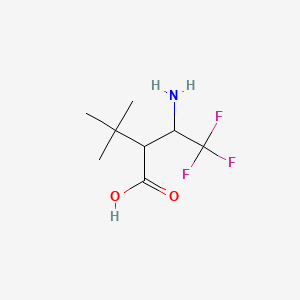
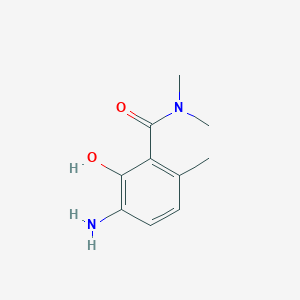
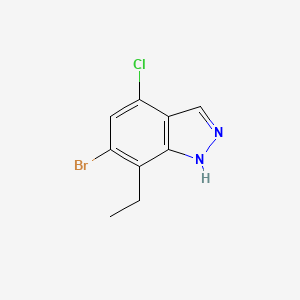
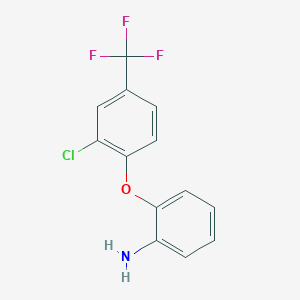
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)

![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)
